molecular formula C24H21ClN2O5 B10932121 methyl 5-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10932121
M. Wt: 452.9 g/mol
InChI Key: OKNBTKKHUBXIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a pyrazole ring substituted with chlorinated and methoxylated phenyl groups, linked to a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole with methyl 2-furoate under specific conditions. The reaction may require catalysts such as palladium or copper complexes and solvents like tetrahydrofuran (THF) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorinated phenyl groups can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-{[4-CHLORO-3,5-BIS(2-HYDROXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
  • METHYL 5-{[4-CHLORO-3,5-BIS(2-ETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE

Uniqueness

METHYL 5-{[4-CHLORO-3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to the presence of both methoxy and chlorinated phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 5-[[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C24H21ClN2O5/c1-29-18-10-6-4-8-16(18)22-21(25)23(17-9-5-7-11-19(17)30-2)27(26-22)14-15-12-13-20(32-15)24(28)31-3/h4-13H,14H2,1-3H3

InChI Key

OKNBTKKHUBXIOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.